molecular formula C6H5BrF5NS B8357068 (5-Amino-2-bromophenyl)pentafluorosulfur

(5-Amino-2-bromophenyl)pentafluorosulfur

Cat. No.: B8357068
M. Wt: 298.07 g/mol
InChI Key: GBEPEEZQPDTLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Amino-2-bromophenyl)pentafluorosulfur is a useful research compound. Its molecular formula is C6H5BrF5NS and its molecular weight is 298.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C6H5BrF5NS

Molecular Weight

298.07 g/mol

IUPAC Name

4-bromo-3-(pentafluoro-λ6-sulfanyl)aniline

InChI

InChI=1S/C6H5BrF5NS/c7-5-2-1-4(13)3-6(5)14(8,9,10,11)12/h1-3H,13H2

InChI Key

GBEPEEZQPDTLRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)S(F)(F)(F)(F)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-(pentafluoro-λ6-sulfanyl)aniline (13.46 g, 61.4 mmol) in DMF (123 ml) stirred in a 500 mL round-bottomed flask in an ice bath under a nitrogen atmosphere, NBS (12.02 g, 67.6 mmol) was added in one portion. The resulting mixture was stirred at room temperature for 4 hr. The reaction was worked up by the addition of H2O and extracted with EtOAc (2×100 mL). The combined organic layer was washed with H2O and brine. The organic layer was dried over MgSO4, filtered and evaporated. The residue was purified by CombiFlash Rf system eluted with a gradient up to 20% EtOAC/hexanes of EtOAc on a 120 g column to afford the desired 4-bromo-3-(pentafluoro-λ6-sulfanyl)aniline (11 g, 36.9 mmol, 60.1% yield).
Quantity
13.46 g
Type
reactant
Reaction Step One
Name
Quantity
123 mL
Type
solvent
Reaction Step One
Name
Quantity
12.02 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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